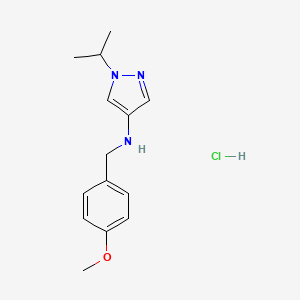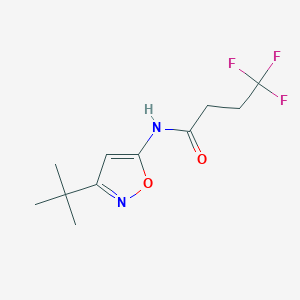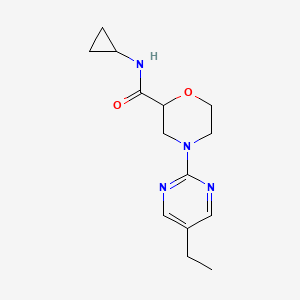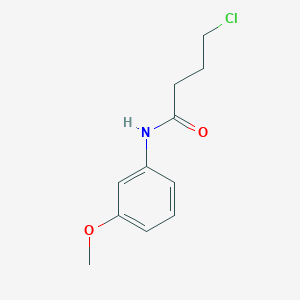
2-(Cyclobutoxymethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclobutoxymethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclobutoxymethyl group at the 2-position. Pyridine derivatives are significant in medicinal chemistry due to their presence in various pharmaceutical drugs and their versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes. For instance, the use of transition metal catalysts in cycloaddition reactions can efficiently produce pyridine derivatives. The [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components is a notable method for synthesizing pyridine compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclobutoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Nitro-pyridines and halogenated pyridines.
Wissenschaftliche Forschungsanwendungen
2-(Cyclobutoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 2-(Cyclobutoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, pyridine derivatives can act as ligands for metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The compound’s effects on cellular signaling pathways, such as those involving kinases or receptors, are also of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Pyridone: A derivative of pyridine with a carbonyl group at the 2-position.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.
Uniqueness
2-(Cyclobutoxymethyl)pyridine is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and synthesis .
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(cyclobutyloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO/c1-2-7-11-9(4-1)8-12-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2 |
InChI-Schlüssel |
NXTKAFIFHKQDGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-({1-[(pyridin-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15113453.png)

![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15113472.png)

![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)

![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B15113498.png)

![3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15113509.png)
![1-cyclopentyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15113518.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)
![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B15113542.png)
